molecular formula C24H20BrClN4OS B15037843 N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B15037843
M. Wt: 527.9 g/mol
InChI Key: YYWAKPVMHYPKAX-LQKURTRISA-N
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Description

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a hydrazide-hydrazone derivative characterized by a benzimidazole core functionalized with a 4-chlorobenzyl group at the N1-position and a sulfanylacetohydrazide moiety at the C2-position. The hydrazone segment features an (E)-configured imine group linked to a 3-bromophenyl substituent . The compound’s structural confirmation relies on spectroscopic techniques (e.g., NMR, FTIR) and single-crystal X-ray diffraction, with SHELX software frequently employed for crystallographic refinement .

The benzimidazole scaffold is known for its pharmacological versatility, including anticancer and antimicrobial activities . The sulfanyl bridge (-S-) contributes to structural rigidity and redox activity, which is critical for biological interactions .

Properties

Molecular Formula

C24H20BrClN4OS

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

YYWAKPVMHYPKAX-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups: benzimidazole , sulfanyl (thioether) , chlorobenzyl , and hydrazide moieties.

Condensation Reactions

Hydrazides react with carbonyl groups (aldehydes/ketones) to form hydrazones, which are more stable than Schiff bases . For this compound:

  • Reagent : Aldehydes (e.g., benzaldehyde).

  • Conditions : Acidic or neutral media.

  • Product : Hydrazones with potential applications in drug discovery.

Nucleophilic Substitution

  • Sulfanyl Group : The thioether linkage may undergo thioether cleavage or substitution under strong oxidizing/reducing conditions.

  • Chlorobenzyl Group : The chlorine substituent could participate in nucleophilic aromatic substitution, though reactivity depends on electronic effects from the benzimidazole ring.

Hydrolysis

Hydrazides are susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. For this compound:

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Product : Degradation products, including benzimidazole derivatives and hydrazine.

Cycloaddition Reactions

The conjugated ethylidene group may participate in [4+2] Diels-Alder or [3+3] cycloaddition reactions with dienes or trienes, forming cyclic adducts.

Structural Influences on Reactivity

Functional Group Reactivity Potential Applications
Benzimidazole Susceptible to alkylation, acylation, or metal coordinationModulation of biological targets (e.g., enzymes)
Sulfanyl Linkage Thioether cleavage, oxidation to sulfoxide/sulfoneAntimicrobial or anti-inflammatory activity
Chlorobenzyl Nucleophilic aromatic substitution (if activated)Tuning steric/electronic properties for drug design
Ethylidene Hydrazide Condensation, hydrolysisScaffold for hydrazone-based therapeutics

Analytical Considerations

  • Purification : Recrystallization or chromatography (e.g., column chromatography) to ensure purity .

  • Characterization :

    • IR/NMR : Confirm functional groups (e.g., C=N, NH, aromatic protons) .

    • Thermal Stability : Evaluated via TGA/DSC to assess decomposition pathways.

Scientific Research Applications

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Heterocycle Substituents Biological Activity Key Reference
N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide Benzimidazole 4-Chlorobenzyl, 3-bromophenyl, sulfanylacetohydrazide Antifungal (hypothesized)
N′-[(E)-(3-Bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide Benzimidazole Ethyl (N1-position), 3-bromophenyl Not reported
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides (DK-IA to DK-IH) 1,3,4-Oxadiazole 4-Methylpyridinyl, variable aryl aldehydes Antifungal (IC50: 8–32 µg/mL)
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide 1,2,4-Triazole 4-Methoxyphenyl, phenyl, 3-bromophenyl Not reported
N′-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,3,4-triazol-3-yl]sulfanyl}acetohydrazide 1,3,4-Triazole 4-Chlorophenyl, 4-methylphenyl, 4-bromophenyl Not reported

Key Findings

Heterocyclic Core Variations: Benzimidazole vs. In contrast, 1,3,4-oxadiazole derivatives (e.g., DK-IA to DK-IH) exhibit pronounced antifungal activity, attributed to their electron-deficient cores enhancing interactions with fungal enzymes . Sulfanyl Group Positioning: The sulfanyl bridge in the title compound stabilizes the molecule via sulfur-mediated hydrogen bonding, a feature absent in non-sulfanyl analogues like N-(4-Bromophenyl)acetamide .

Substituent Impact: Halogen Effects: The 3-bromophenyl group in the title compound may confer stronger hydrophobic interactions compared to 4-fluorophenyl or 4-methoxyphenyl analogues . N1-Substituents: The 4-chlorobenzyl group in the title compound increases lipophilicity (logP ≈ 3.8) relative to ethyl-substituted analogues (logP ≈ 2.5), likely enhancing cellular uptake .

Antifungal analogues with 1,3,4-oxadiazole cores (e.g., DK-IA) show IC50 values of 8–32 µg/mL against Candida albicans, suggesting the title compound’s sulfanyl-benzimidazole scaffold could yield comparable or superior efficacy .

Synthesis and Crystallography: The title compound is synthesized via condensation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 3-bromoacetophenone, analogous to methods described for hydrazone derivatives . Single-crystal X-ray analysis confirms the (E)-configuration of the imine group, critical for maintaining planar geometry and biological activity .

Biological Activity

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrClN4OSC_{24}H_{20}BrClN_4OS, with a molecular weight of approximately 527.87 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-bromophenyl-ethylidene with 4-chlorobenzyl benzimidazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, facilitating the formation of the hydrazide linkages essential for its biological activity.

Antimicrobial Activity

Studies have shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus4Strong antibacterial effect
Escherichia coli8Moderate antibacterial effect
Klebsiella pneumoniae16Weak antibacterial effect

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research indicates that compounds with similar benzimidazole structures exhibit cytotoxic effects on cancer cells, inhibiting cell proliferation effectively. For example, one study reported that certain benzimidazole derivatives showed high cytotoxicity against leukemia and breast cancer cell lines at concentrations around 10510^{-5} M .

The proposed mechanism for the biological activity of this compound includes DNA intercalation and inhibition of topoisomerases, leading to apoptosis in cancer cells. Additionally, the presence of halogen substituents (bromine and chlorine) enhances the binding affinity to DNA and increases the overall biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of benzimidazole derivatives found that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

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